molecular formula C10H11ClF3NO2S B10861963 (Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride

Cat. No.: B10861963
M. Wt: 301.71 g/mol
InChI Key: UOENLHPLNJYJTC-BORNJIKYSA-N
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Description

PXS-6302 (hydrochloride) is a potent irreversible lysyl oxidase inhibitor. It inhibits lysyl oxidase enzymes, which play a crucial role in the formation and maintenance of collagen cross-links in the extracellular matrix. This compound has shown significant potential in reducing collagen accumulation and improving the appearance of scars .

Preparation Methods

The synthetic routes and reaction conditions for PXS-6302 (hydrochloride) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically include the following steps:

Chemical Reactions Analysis

PXS-6302 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PXS-6302 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

PXS-6302 (hydrochloride) exerts its effects by irreversibly inhibiting lysyl oxidase enzymes. These enzymes are responsible for the oxidation of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase activity, PXS-6302 (hydrochloride) reduces collagen cross-linking, resulting in decreased collagen accumulation and improved tissue remodeling .

Comparison with Similar Compounds

PXS-6302 (hydrochloride) is unique in its ability to irreversibly inhibit lysyl oxidase enzymes. Similar compounds include:

These compounds share the common mechanism of lysyl oxidase inhibition but may differ in their pharmacokinetic properties and specific applications.

Properties

Molecular Formula

C10H11ClF3NO2S

Molecular Weight

301.71 g/mol

IUPAC Name

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO2S.ClH/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8;/h1-6H,7,14H2;1H/b9-6-;

InChI Key

UOENLHPLNJYJTC-BORNJIKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F.Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F.Cl

Origin of Product

United States

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